molecular formula C21H19IN2O5S B10892643 (2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B10892643
M. Wt: 538.4 g/mol
InChI Key: QAIFLZASXSUESY-OKZFSLEBSA-N
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Description

2-(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound. It features an iodo-substituted phenoxyacetic acid moiety and a thiazolane ring system with a phenylimino functional group, making it a unique and versatile compound for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps:

  • Formation of the Phenoxyacetic Acid Backbone: : Starting from a halogenated phenol, such as 2-iodophenol, through a Williamson ether synthesis reaction with chloroacetic acid.

  • Construction of the Thiazolane Ring: : Formed through a cyclization reaction involving a thiourea derivative and an appropriate alpha-haloketone.

  • Attachment of the Phenylimino Group: : Involves the condensation of the thiazolane ring with an aniline derivative under acidic conditions to yield the desired phenylimino functionality.

  • Final Coupling: : The last step involves the coupling of the functionalized thiazolane and phenoxyacetic acid intermediates under basic or catalytic conditions to form the final compound.

Industrial Production Methods

In industrial settings, the production scale might involve:

  • Batch Reactors: : For controlled synthesis steps.

  • Continuous Flow Reactors: : For scalable and efficient production, optimizing reaction conditions like temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions:

  • Oxidation: : May react with strong oxidizing agents, transforming the methoxyethyl and phenylimino groups.

  • Reduction: : Can reduce under conditions that affect the iodo group or the thiazolane ring.

  • Substitution: : The iodo substituent allows for various nucleophilic substitution reactions, opening pathways for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Involving hydrides like lithium aluminum hydride.

  • Substitution: : Employing nucleophiles like azides, cyanides, or amines.

Major Products Formed

The products formed from these reactions depend on the specific reactants and conditions, but can include:

  • Oxidized Derivatives: : Featuring altered functional groups.

  • Reduced Compounds: : With modified halogen and thiazolane structures.

  • Substituted Analogs: : With new groups replacing the iodo functionality.

Scientific Research Applications

2-(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID finds diverse applications:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Utilized in the study of biochemical pathways and molecular interactions due to its unique functional groups.

  • Medicine: : Explored for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: : Used in the development of novel materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : May include enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Typically involves binding to active sites or interacting with cellular components, influencing biochemical pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID stands out due to its:

  • Unique Functional Groups: : Combining iodo, phenylimino, and thiazolane moieties.

  • Versatility: : In both chemical reactivity and application scope.

List of Similar Compounds

  • 2-Iodo-4-(methoxyethyl)phenoxyacetic acid

  • Thiazolane derivatives with phenylimino groups

  • Phenoxyacetic acid derivatives with halogen substituents

This overview covers the intricate details and wide-ranging implications of 2-(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID. Each aspect underscores its significance and versatility in scientific and industrial contexts.

Properties

Molecular Formula

C21H19IN2O5S

Molecular Weight

538.4 g/mol

IUPAC Name

2-[2-iodo-4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H19IN2O5S/c1-28-10-9-24-20(27)18(30-21(24)23-15-5-3-2-4-6-15)12-14-7-8-17(16(22)11-14)29-13-19(25)26/h2-8,11-12H,9-10,13H2,1H3,(H,25,26)/b18-12+,23-21?

InChI Key

QAIFLZASXSUESY-OKZFSLEBSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)O)I)/SC1=NC3=CC=CC=C3

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)I)SC1=NC3=CC=CC=C3

Origin of Product

United States

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